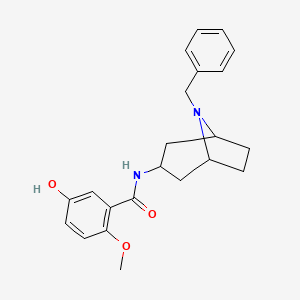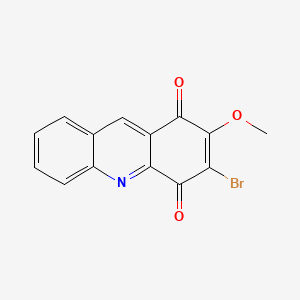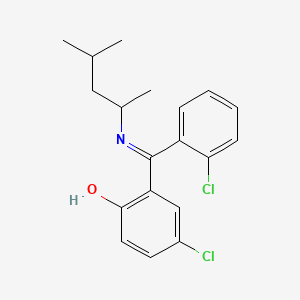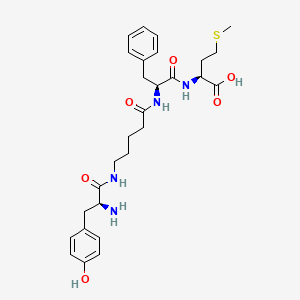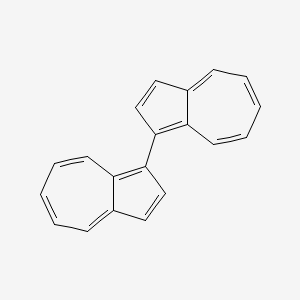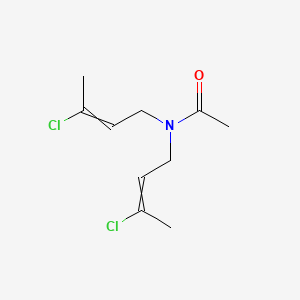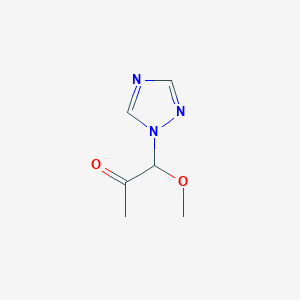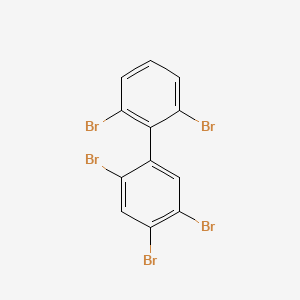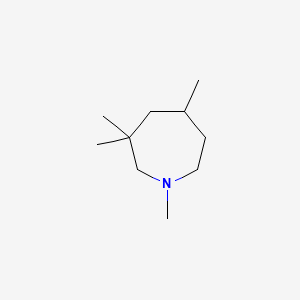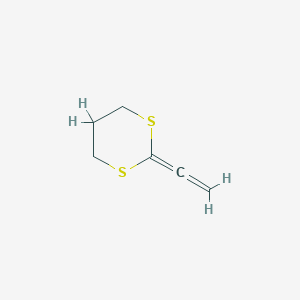
2-Ethenylidene-1,3-dithiane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Ethenylidene-1,3-dithiane: is an organic compound with the molecular formula C6H10S2 . It belongs to the class of dithianes, which are sulfur-containing heterocycles. This compound is characterized by a six-membered ring containing two sulfur atoms and one ethenylidene group. The presence of sulfur atoms imparts unique chemical properties to the compound, making it valuable in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 2-Ethenylidene-1,3-dithiane can be synthesized through the reaction of carbonyl compounds with 1,3-propanedithiol in the presence of a Brönsted or Lewis acid catalyst. The reaction typically involves the formation of a thioacetal intermediate, which is then converted to the desired dithiane compound .
Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions ensures high yields and purity of the final product. Common catalysts include yttrium triflate and tungstophosphoric acid, which facilitate the thioacetalization process .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Ethenylidene-1,3-dithiane undergoes various chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, OsO4, CrO3
Reduction: H2/Ni, H2/Rh, Zn/HCl
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Alkanes
Substitution: Substituted dithianes
Applications De Recherche Scientifique
2-Ethenylidene-1,3-dithiane has several applications in scientific research, including:
Chemistry:
Protecting Group: It is used as a protecting group for carbonyl compounds in organic synthesis.
Nucleophilic Acylation: The compound serves as a nucleophilic acylating agent in the Corey-Seebach reaction, allowing for the formation of carbon-carbon bonds.
Biology and Medicine:
Drug Development: The unique chemical properties of dithianes make them valuable intermediates in the synthesis of pharmaceutical compounds.
Industry:
Mécanisme D'action
The mechanism of action of 2-ethenylidene-1,3-dithiane involves its ability to act as a nucleophile in various chemical reactions. The sulfur atoms in the dithiane ring stabilize the negative charge, allowing the compound to react with electrophiles. This reactivity is exploited in the Corey-Seebach reaction, where the dithiane acts as a nucleophilic acylating agent, forming carbon-carbon bonds .
Comparaison Avec Des Composés Similaires
1,3-Dithiane: Similar to 2-ethenylidene-1,3-dithiane but lacks the ethenylidene group.
1,3-Dithiolane: Contains a five-membered ring with two sulfur atoms, differing in ring size and reactivity.
Uniqueness: this compound is unique due to the presence of the ethenylidene group, which imparts distinct reactivity and stability compared to other dithianes and dithiolanes. This makes it particularly valuable in specific synthetic applications and reactions .
Propriétés
Numéro CAS |
80593-72-2 |
|---|---|
Formule moléculaire |
C6H8S2 |
Poids moléculaire |
144.3 g/mol |
InChI |
InChI=1S/C6H8S2/c1-2-6-7-4-3-5-8-6/h1,3-5H2 |
Clé InChI |
CPGTYOGWDLLPOW-UHFFFAOYSA-N |
SMILES canonique |
C=C=C1SCCCS1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[4-(Octyloxy)benzamido]phenyl 4-(octyloxy)benzoate](/img/structure/B14431474.png)
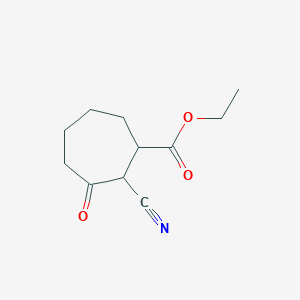

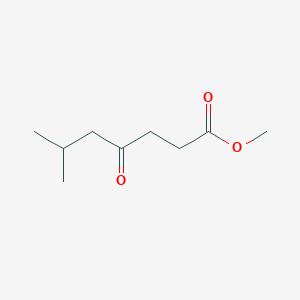
silane](/img/structure/B14431490.png)
